molecular formula C15H19N3O3 B2862709 1-[3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]but-2-yn-1-one CAS No. 2224080-96-8

1-[3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]but-2-yn-1-one

Cat. No. B2862709
CAS RN: 2224080-96-8
M. Wt: 289.335
InChI Key: KRQUGCSEDIADFS-UHFFFAOYSA-N
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Description

The compound “1-[3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]but-2-yn-1-one” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom . This ring is attached to a cyclopropyl group and a piperidinyl group .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of amidoximes with acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a 1,2,4-oxadiazole ring, a cyclopropyl group, and a piperidinyl group . X-ray studies reveal that the cyclopropyl group is in conjugation with the oxadiazole C-N bond .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-chloro-5-fluoro-3-methoxybenzaldehyde with 2-aminopyridine in the presence of sodium hydroxide and N,N-dimethylformamide, the reduction of the aldehyde group using sodium borohydride, the reaction of the alcohol with hydrobromic acid, the reaction of the bromide with acetic anhydride in the presence of triethylamine, the reaction of the acetate with 2-aminopyridine in the presence of sodium hydroxide and N,N-dimethylformamide, and the reaction of cyclopropylcarbonyl chloride with sodium azide in the presence of copper (I) iodide and sodium ascorbate to form the cyclopropyl azide, followed by the reaction of the azide with the pyridinone in the presence of triethylamine and acetic acid to form the final compound 1.

Future Directions

The future directions for this compound could involve further exploration of its potential applications in various fields. Given the functional selectivity of similar compounds in muscarinic receptor assays , it could be interesting to explore its potential use in pharmacological applications. Additionally, the synthesis methods could be optimized for better yields and environmental sustainability .

properties

IUPAC Name

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]but-2-yn-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-2-4-13(19)18-8-3-7-15(20,10-18)9-12-16-14(17-21-12)11-5-6-11/h11,20H,3,5-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQUGCSEDIADFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)N1CCCC(C1)(CC2=NC(=NO2)C3CC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidin-1-yl]but-2-yn-1-one

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